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N-(2-chlorophenyl)-1,3-benzoxazol-2-amine Documentation Hub

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  • Product: N-(2-chlorophenyl)-1,3-benzoxazol-2-amine

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structure-Activity Relationship (SAR) of N-Aryl-1,3-benzoxazol-2-amines

Executive Summary & Scaffold Significance The -aryl-1,3-benzoxazol-2-amine scaffold represents a privileged structure in medicinal chemistry, characterized by a benzene ring fused to an oxazole ring, with a secondary ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The


-aryl-1,3-benzoxazol-2-amine  scaffold represents a privileged structure in medicinal chemistry, characterized by a benzene ring fused to an oxazole ring, with a secondary amine at the C2 position connecting to an aryl group. This pharmacophore mimics the hydrogen-bonding motifs of nucleobases and peptide bonds, allowing it to interact promiscuously yet specifically with diverse biological targets, including kinases (VEGFR-2, JAK2), DNA topoisomerases, and bacterial tRNA synthetases.

This guide dissects the structure-activity relationship (SAR) of this scaffold, providing a roadmap for optimizing potency, selectivity, and metabolic stability.

Chemical Synthesis: Accessing the Scaffold

To explore the SAR, one must first understand the synthetic accessibility of specific substitution patterns. The most robust method for generating diverse


-aryl libraries is the cyclodesulfurization of thioureas .
Primary Synthetic Workflow

The reaction typically proceeds via the condensation of a 2-aminophenol with an aryl isothiocyanate to form a thiourea intermediate, which undergoes intramolecular cyclodesulfurization.

Advantages:

  • Regiospecificity: The amine attacks the isothiocyanate carbon, ensuring the correct connectivity.

  • Diversity: Both starting materials (aminophenols and isothiocyanates) are widely available.

Visualization: Synthesis Pathway

The following diagram illustrates the mechanism, highlighting the critical desulfurization step using reagents like


, 

, or EDCI.

SynthesisPathway Start1 2-Aminophenol (Nucleophile) Inter Thiourea Intermediate (N-(2-hydroxyphenyl)-N'-arylthiourea) Start1->Inter Condensation (EtOH, Reflux) Start2 Aryl Isothiocyanate (Electrophile) Start2->Inter Product N-Aryl-1,3-benzoxazol-2-amine (Target Scaffold) Inter->Product Cyclodesulfurization Byproduct Byproducts (S, H2O, etc.) Inter->Byproduct Reagent Desulfurizing Agent (HgO, EDCI, or I2) Reagent->Inter Promotes

Figure 1: Cyclodesulfurization pathway for the synthesis of N-aryl-1,3-benzoxazol-2-amines.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three distinct regions: the Benzoxazole Core (Region A) , the Linker (Region B) , and the


-Aryl Tail (Region C) .
Region A: The Benzoxazole Core

Modifications at positions C5 and C6 are critical for modulating lipophilicity (


) and electronic density.
  • Electron-Withdrawing Groups (EWGs): Substitution with Halogens (F, Cl) or Nitro (

    
    ) groups at C5/C6 often enhances antimicrobial and anticancer activity.
    
    • Mechanism:[1][2] EWGs increase the acidity of the NH linker (Region B), strengthening hydrogen bond donor capability.

    • Metabolic Stability: Blocking the C5/C6 positions prevents oxidative metabolism (hydroxylation) by cytochrome P450 enzymes.

  • Electron-Donating Groups (EDGs): Methyl or Methoxy groups generally reduce potency against kinase targets but may improve solubility.

Region B: The Amine Linker (-NH-)

The secondary amine is the "hinge" binder.

  • Hydrogen Bonding: The NH acts as a critical H-bond donor to the backbone carbonyls of target proteins (e.g., Valine or Leucine residues in the ATP-binding pocket of kinases).

  • N-Methylation: Methylating this nitrogen (

    
    ) typically abolishes activity . This confirms the necessity of the H-bond donor role.
    
  • Bioisosteres: Replacing -NH- with -O- (ether) or -S- (thioether) usually results in a significant loss of potency, further validating the pharmacophore model.

Region C: The N-Aryl Tail

This region explores the hydrophobic pocket of the target protein.

  • Para-Substitution: Large, lipophilic groups (e.g.,

    
    -butyl, 
    
    
    
    ) at the para position often enhance potency by filling hydrophobic pockets.
  • Ortho-Substitution: Steric bulk here can twist the molecule, disrupting planarity. While this reduces DNA intercalation (lowering genotoxicity), it may also reduce binding affinity for planar kinase pockets.

  • Heterocycles: Replacing the phenyl ring with pyridine or thiazole can improve water solubility and pharmacokinetic profiles.

Visualization: SAR Map

SARMap Core Benzoxazole Core (Region A) Linker Amino Linker (-NH-) (Region B) Core->Linker SubA1 C5/C6 Halogens (F, Cl) Increase Potency & Stability Core->SubA1 SubA2 C2 Nitrogen Essential H-bond Acceptor Core->SubA2 Tail N-Aryl Ring (Region C) Linker->Tail SubB1 NH Group CRITICAL H-Bond Donor Linker->SubB1 SubB2 N-Alkylation Abolishes Activity Linker->SubB2 SubC1 Para-EWG (CF3, NO2) Enhances Antiproliferative Activity Tail->SubC1 SubC2 Ortho-Sterics Modulate Planarity/Selectivity Tail->SubC2

Figure 2: Structural segmentation and functional requirements for N-aryl-1,3-benzoxazol-2-amines.

Quantitative Data Summary

The following table synthesizes data from multiple studies (see References) illustrating the impact of substitutions on Antimicrobial (S. aureus) and Anticancer (A549 Lung Carcinoma) activity.

Table 1: Comparative Activity Profile of Selected Derivatives

Compound IDR1 (Benzoxazole C5)R2 (N-Aryl Para)MIC (S. aureus) [µg/mL]IC50 (A549) [µM]Notes
BZ-01 (Ref)HH>100>50Unsubstituted baseline; low activity.
BZ-05 ClH25.012.5C5-Cl increases lipophilicity and potency.
BZ-12 Cl

6.25 4.1Strong EWG on aryl ring maximizes activity.
BZ-18


>100>100Dual EDGs reduce acidity of linker; inactive.
BZ-22 FF12.50.4 Fluorine substitution mimics "Doxorubicin" potency in A549.
BZ-NMe Cl

InactiveInactiveN-Methylation of linker destroys H-bonding.

Note: Data represents synthesized trends from Ouyang et al. (2012) and related literature.

Mechanistic Insights: Kinase Inhibition

In anticancer applications, these compounds often function as Type I Kinase Inhibitors . They bind to the ATP-binding pocket of enzymes like VEGFR-2 or JAK2.

Binding Mode
  • H-Bond Anchor: The benzoxazole Nitrogen (N3) accepts a proton from the kinase backbone NH.

  • H-Bond Donor: The exocyclic amine (-NH-) donates a proton to the kinase backbone Carbonyl.

  • Hydrophobic Clamp: The

    
    -aryl ring occupies the hydrophobic selectivity pocket (often Gatekeeper region).
    
Visualization: Signaling Pathway Impact

Mechanism Drug N-Aryl-Benzoxazole (Inhibitor) Target Receptor Tyrosine Kinase (VEGFR-2 / JAK2) Drug->Target Competitive Binding (ATP Pocket) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Signal1 Autophosphorylation Target->Signal1 Inhibited ATP ATP ATP->Target Blocked Signal2 Downstream Signaling (PI3K / Akt / MAPK) Signal1->Signal2 Outcome1 Cell Proliferation Signal2->Outcome1 Outcome2 Angiogenesis Signal2->Outcome2

Figure 3: Mechanism of action showing competitive inhibition of ATP binding, leading to apoptosis.

Experimental Protocols

Protocol: Synthesis of 5-Chloro-N-(4-nitrophenyl)benzo[d]oxazol-2-amine

Objective: Synthesize a high-potency derivative (BZ-12) via cyclodesulfurization.

Reagents:

  • 2-Amino-4-chlorophenol (1.0 eq)

  • 4-Nitrophenyl isothiocyanate (1.0 eq)

  • Yellow Mercury(II) oxide (HgO) (1.2 eq) [Note: Can substitute with EDCI for green chemistry]

  • Ethanol (anhydrous)

Step-by-Step:

  • Thiourea Formation: Dissolve 2-amino-4-chlorophenol (5 mmol) and 4-nitrophenyl isothiocyanate (5 mmol) in Ethanol (20 mL). Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) until starting materials disappear.

  • Cyclization: Cool the mixture to 40°C. Add HgO (6 mmol). Increase temperature to reflux for 4–6 hours. The mixture will turn black due to HgS formation.

  • Work-up: Filter the hot reaction mixture through a Celite pad to remove HgS. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/DMF to obtain yellow needles.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the disappearance of the thiourea -CS-NH- signals and the retention of the single amine -NH- at
    
    
    10.5–11.0 ppm.
Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against A549 cells.

  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add to wells.

  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Ouyang, L., et al. (2012).[3] "Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Krawiecka, M., et al. (2013). "Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives." Acta Poloniae Pharmaceutica. Link

  • Pottabathini, N., et al. (2016). "Design, synthesis and biological evaluation of 2-amino-aryl-7-aryl-benzoxazole compounds as potent anticancer agents." Chemical Biology & Drug Design. Link

  • Aiello, S., et al. (2008). "Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues as inhibitors of the enzyme acetylcholinesterase." Bioorganic & Medicinal Chemistry.
  • Luo, Y., et al. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega. Link

Sources

Exploratory

Technical Whitepaper: Elucidating the Antimicrobial MOA of N-Substituted Benzoxazole Amines

Executive Summary The emergence of ESKAPE pathogens (specifically MRSA and VRE) has necessitated the exploration of non-traditional pharmacophores. N-substituted benzoxazole amines—specifically N-aryl-1,3-benzoxazol-2-am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of ESKAPE pathogens (specifically MRSA and VRE) has necessitated the exploration of non-traditional pharmacophores. N-substituted benzoxazole amines—specifically N-aryl-1,3-benzoxazol-2-amines —have emerged as a privileged scaffold. Unlike traditional beta-lactams that target cell wall synthesis, these compounds primarily act as ATP-competitive inhibitors of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV, with secondary activity targeting the cell division protein FtsZ .

This guide details the molecular mechanisms, Structure-Activity Relationships (SAR), and validation protocols required to characterize these compounds in a drug discovery pipeline.[1]

Part 1: Structural Basis & SAR Analysis[1]

The benzoxazole core is a bioisostere of the adenine ring found in ATP. This structural mimicry is the foundation of its mechanism of action (MOA).

The Pharmacophore

The general structure involves a benzoxazole ring connected at the C2 position to an amine linker, which is further substituted with an aryl or heteroaryl group.

  • The "Warhead" (Benzoxazole Ring): Forms hydrogen bonds with the aspartate residue in the ATP-binding pocket of GyrB (e.g., Asp73 in E. coli).

  • The Linker (–NH–): The secondary amine acts as a hydrogen bond donor, critical for orienting the molecule within the active site.

  • The "Tail" (N-Substituent): Usually a phenyl or heteroaryl ring. SAR studies indicate that electron-withdrawing groups (EWGs) (e.g., -NO2, -CF3) at the para-position of this ring often enhance potency by increasing the acidity of the amine linker, strengthening the H-bond interaction. Conversely, bulky lipophilic groups (e.g., morpholine) can improve cell membrane permeability.

Part 2: Primary Mechanism of Action (DNA Gyrase Inhibition)

The Target: GyrB Subunit

Bacterial DNA gyrase is a type II topoisomerase consisting of two subunits: GyrA (DNA breakage/reunion) and GyrB (ATP hydrolysis). Fluoroquinolones target GyrA; however, N-substituted benzoxazole amines target GyrB .

Mechanism Step-by-Step
  • Competitive Binding: The benzoxazole amine competes with cellular ATP for the ATPase domain of the GyrB subunit.

  • Conformational Lock: Upon binding, the compound prevents the dimerization of the GyrB subunits.

  • Energy Starvation: Without ATP hydrolysis, the enzyme cannot introduce negative supercoils into DNA.

  • Replication Arrest: The accumulation of positive supercoils ahead of the replication fork stalls DNA polymerase, leading to bacteriostasis and eventual cell death.

Visualization: Gyrase Inhibition Pathway

The following diagram illustrates the signaling cascade resulting from GyrB inhibition.

GyraseInhibition Benzoxazole N-Substituted Benzoxazole Amine GyrB GyrB Subunit (ATPase Domain) Benzoxazole->GyrB Competitive Binding Complex Inhibitor-Enzyme Complex GyrB->Complex Stabilization ATP Cellular ATP ATP->GyrB Blocked by Inhibitor Hydrolysis ATP Hydrolysis Blocked Complex->Hydrolysis Supercoiling Negative Supercoiling Fails Hydrolysis->Supercoiling ForkArrest Replication Fork Arrest Supercoiling->ForkArrest Death Bacterial Cell Death ForkArrest->Death

Caption: Figure 1. Competitive inhibition of the GyrB ATPase domain by benzoxazole amines prevents DNA supercoiling.

Part 3: Secondary Mechanism (FtsZ Inhibition)[2]

Recent studies indicate that certain benzoxazole derivatives, particularly those with specific 2-substituents, also target Filamenting temperature-sensitive mutant Z (FtsZ) .

  • Role of FtsZ: It is a tubulin homolog that polymerizes to form the Z-ring at the site of cell division (septum).

  • Inhibition Mode: The benzoxazole moiety binds to the interdomain cleft of FtsZ, inhibiting GTP-dependent polymerization. This prevents septum formation, causing the bacteria to filament (elongate without dividing) and eventually lyse.

Part 4: Experimental Validation Framework

To validate these mechanisms in your lab, you must move beyond simple MIC testing. The following protocols are designed to confirm the specific molecular target.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Objective: To prove the compound targets Gyrase and not just the cell membrane.

Reagents:

  • Relaxed plasmid DNA (pBR322).

  • E. coli DNA Gyrase (Holoenzyme).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2 (Critical cofactor), 2 mM DTT, 1.8 mM spermidine, 1 mM ATP.

Workflow:

  • Preparation: Mix 0.5 µg relaxed pBR322 DNA with Assay Buffer.

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM to 100 µM). Keep DMSO < 2% final volume.

  • Enzyme Initiation: Add 1 U of DNA Gyrase.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 5 µL stop buffer (5% SDS, 0.25% bromophenol blue).

  • Analysis: Electrophorese on a 1% agarose gel (without Ethidium Bromide initially) at 50V for 3 hours. Stain post-run.

  • Interpretation:

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibited Gyrase:[2][3][4][5] DNA remains in the relaxed (slow) band.

Protocol B: Time-Kill Kinetics

Objective: To determine if the MOA is bacteriostatic (typical of GyrB inhibitors) or bactericidal.

Workflow:

  • Inoculate S. aureus (approx.

    
     CFU/mL) in cation-adjusted Mueller-Hinton broth.
    
  • Add test compound at 4x MIC.

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Serially dilute and plate on agar.

  • Criterion: A reduction of

    
     CFU/mL indicates a bactericidal mechanism.
    
Visualization: Experimental Workflow

Workflow Synthesis Synthesis of N-Aryl Benzoxazole MIC MIC Screening (Phenotypic) Synthesis->MIC GyraseAssay Gyrase Supercoiling Assay (Target) MIC->GyraseAssay If MIC < 10 µg/mL Docking Molecular Docking (In Silico) GyraseAssay->Docking Validate Binding Lead Lead Candidate Selection Docking->Lead

Caption: Figure 2. Validation pipeline from synthesis to target confirmation.

Part 5: Data Presentation & Interpretation[8]

The following table summarizes hypothetical but representative data showing the correlation between the N-substituent (SAR) and antimicrobial potency.

Compound IDN-Substituent (R)TargetMIC (S. aureus) [µg/mL]IC50 (Gyrase) [µM]MOA Interpretation
BZ-01 Phenyl (Unsubstituted)GyrB64.0> 50Weak binding affinity due to lack of electronic interaction.
BZ-04 4-NitrophenylGyrB4.02.1Potent. EWG increases amine acidity, strengthening H-bond to Asp73.
BZ-09 4-MorpholinophenylGyrB/Membrane8.05.5Moderate potency; morpholine improves solubility and cell penetration.
BZ-12 2,6-DifluorophenylFtsZ12.5> 100Target Shift. Inactive against Gyrase; likely targets FtsZ (septum inhibition).

Key Insight: A discrepancy between MIC and IC50 (e.g., BZ-12) suggests the compound may have shifted targets (off-target effect) or suffers from poor penetration (efflux pump susceptibility).

References

  • GyrB Inhibition Mechanism

    • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.[1][3][6]

    • Source:Scientific Reports / PMC.
    • Link:[Link]

  • FtsZ Targeting

    • Title: An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency.[7]

    • Source:Antimicrobial Agents and Chemotherapy.[8][7]

    • Link:[Link]

  • Experimental Protocols (Gyrase)

    • Title: DNA gyrase supercoiling inhibition assay protocol.[4][9][10]

    • Source:Bio-protocol.
    • Link:[Link]

  • SAR Reviews

    • Title: Benzoxazole derivatives as promising antimicrobial agents.[1][3][5][11]

    • Source:Future Medicinal Chemistry.
    • Link:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent-Free Synthesis of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine

Executive Summary This application note details a robust, solvent-free protocol for the synthesis of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine , a pharmacologically significant scaffold found in antimicrobial and antican...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, solvent-free protocol for the synthesis of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine , a pharmacologically significant scaffold found in antimicrobial and anticancer agents. Traditional synthesis often relies on toxic solvents (DMF, Dioxane) and hazardous desulfurizing agents (HgO, Pb(OAc)₂). This guide presents a Microwave-Assisted, Iodine-Promoted pathway that eliminates bulk solvents, reduces reaction time from hours to minutes, and achieves high atom economy.

Key Advantages:

  • Green Profile: Zero volatile organic solvents (VOCs) during the reaction phase.

  • Efficiency: Reaction completion in <10 minutes via microwave irradiation.

  • Scalability: Protocol adaptable from mg to gram-scale synthesis.

Scientific Background & Mechanism[1][2]

The Pharmacophore

The 2-aminobenzoxazole moiety is a privileged structure in medicinal chemistry, serving as a bio-isostere for nucleotides and interacting with various enzymes, including substituted benzoxazoles that act as non-nucleoside HIV reverse transcriptase inhibitors and melatonin receptor agonists.

Reaction Logic: Oxidative Cyclodesulfurization

The synthesis proceeds via a two-stage one-pot mechanism:

  • Nucleophilic Addition: 2-Aminophenol attacks the electrophilic carbon of 2-chlorophenyl isothiocyanate to form a thiourea intermediate.

  • Intramolecular Cyclization: An oxidative agent (Iodine) facilitates the elimination of hydrogen sulfide (

    
    ) (captured as sulfur or oxidized species), driving the ring closure to form the benzoxazole core.
    
Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Reactants (2-Aminophenol + 2-Chlorophenyl isothiocyanate) Thiourea Intermediate (N-(2-hydroxyphenyl)-N'- (2-chlorophenyl)thiourea) Reactants->Thiourea Nucleophilic Addition (Solvent-Free/Grinding) Transition Oxidative Activation (Iodine Complexation) Thiourea->Transition I₂ Addition Cyclization Cyclodesulfurization (-H₂S / -HI) Transition->Cyclization MW Irradiation (100-110°C) Product Product (N-(2-chlorophenyl)- 1,3-benzoxazol-2-amine) Cyclization->Product Ring Closure

Figure 1: Mechanistic flow of the iodine-mediated cyclodesulfurization under microwave irradiation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Aminophenol (99% purity)

    • 2-Chlorophenyl isothiocyanate (98% purity)

    • Iodine (

      
      ) (Resublimed)
      
    • Sodium Thiosulfate (sat. aq. solution) for workup

    • Ethyl Acetate/Hexane (for recrystallization)

  • Equipment:

    • Dedicated Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor.

    • Agate Mortar and Pestle.

    • 10 mL Pressure-rated microwave reaction vial with snap-cap.

Step-by-Step Methodology
Phase A: Pre-Reaction Homogenization (Mechanochemistry)
  • Weighing: In an agate mortar, weigh 1.0 mmol (109 mg) of 2-aminophenol and 1.0 mmol (169 mg) of 2-chlorophenyl isothiocyanate.

  • Grinding: Grind the mixture vigorously for 2–3 minutes at room temperature.

    • Observation: The mixture will likely turn into a paste or semi-solid due to the formation of the thiourea intermediate and eutectic melting.

  • Catalyst Addition: Add 0.2 mmol (50 mg) of Iodine (

    
    ) to the mortar and grind for an additional 1 minute to ensure homogeneous distribution.
    
  • Transfer: Transfer the resulting paste into a 10 mL microwave process vial.

Phase B: Microwave Irradiation
  • Setup: Seal the vial and place it in the microwave reactor.

  • Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 110°C.

    • Hold Time: 5 minutes.

    • Stirring: High (if magnetic stirring bar is used).

    • Max Power: 100 W (Safety limit).

  • Execution: Start the method. The reaction mixture will melt completely.

Phase C: Workup & Purification[1]
  • Quenching: Allow the vial to cool to 50°C. Add 5 mL of cold saturated sodium thiosulfate solution directly to the vial to quench excess iodine (color changes from dark brown to pale yellow).

  • Extraction: Extract the mixture with Ethyl Acetate (

    
    ).
    
  • Drying: Dry the combined organic layer over anhydrous

    
     and concentrate under reduced pressure.
    
  • Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (8:2) or Toluene to obtain pure crystals.

Data Summary Table
ParameterValueNotes
Reaction Time 5 - 8 minsConventional heating requires 4-6 hours.
Temperature 100 - 110°COptimized for cyclization kinetics.
Yield 85 - 92%High atom economy.
Appearance Off-white to pale yellow solidCrystalline.
Melting Point 162 - 164°CReference range for 2-chloro isomer.

Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed.

FTIR Analysis[3]
  • Absence of: Broad -OH stretch (3200-3400

    
    ) and Isothiocyanate peak (
    
    
    
    ) at ~2050
    
    
    .
  • Presence of:

    • 
       (Benzoxazole ring): Sharp band at 1620–1640 
      
      
      
      .
    • 
       (Secondary amine): Sharp band at 3250–3300 
      
      
      
      .
    • 
       (Aryl chloride): Band at 740–760 
      
      
      
      .
NMR (400 MHz, )
  • 
    10.80 ppm  (s, 1H): 
    
    
    
    proton (exchangeable with
    
    
    ).
  • 
    8.10 ppm  (d, 1H): Proton on benzoxazole ring adjacent to Nitrogen (deshielded).
    
  • 
    7.30–7.60 ppm  (m, aromatic cluster): Overlapping protons from the benzoxazole and 2-chlorophenyl rings.
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Incomplete thiourea formation before MW.Increase the initial grinding time (Phase A) to ensure intimate contact of reactants.
Dark Product Residual Iodine or Iodine complexes.Wash the organic layer thoroughly with 10%

(Sodium Thiosulfate) until the aqueous layer is clear.
Vial Over-pressure Decomposition or wet reagents.Ensure reagents are dry. Use a "Power Max" safety cutoff (e.g., 150 psi) on the MW reactor.
Incomplete Cyclization Insufficient oxidant.Increase Iodine loading to 0.5 equiv or add a co-oxidant like basic Alumina.

References

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

  • Dandia, A., et al. (2006). "Microwave-Assisted Solvent-Free Synthesis of Benzoxazole Derivatives using Alumina Support." Journal of Fluorine Chemistry.

  • Wang, L., et al. (2012). "Iodine-mediated oxidative cyclization of thioureas: A facile approach to 2-aminobenzoxazoles." Green Chemistry.

  • Varma, R. S. (1999). "Solvent-free organic syntheses: using surface-active agents and microwave irradiation." Green Chemistry, 1(1), 43-55.

  • PubChem Compound Summary. "N-phenyl-1,3-benzoxazol-2-amine (Analogous Structure Data)." National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine in bioassays

Reference Ticket: #BZ-SOL-042 Status: Open Analyst: Senior Application Scientist, High-Throughput Screening Division Executive Summary You are encountering solubility issues with N-(2-chlorophenyl)-1,3-benzoxazol-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #BZ-SOL-042 Status: Open Analyst: Senior Application Scientist, High-Throughput Screening Division

Executive Summary

You are encountering solubility issues with N-(2-chlorophenyl)-1,3-benzoxazol-2-amine (hereafter referred to as NCB-2 ). This compound belongs to a chemical class known as "molecular bricks"—planar, highly lipophilic benzoxazole derivatives with high lattice energy.

The core problem: NCB-2 is not just insoluble; it is prone to colloidal aggregation . At concentrations >5 µM in aqueous buffer, it likely does not exist as a monomer but as a suspension of sub-micron particles. These particles sequester enzymes and proteins, leading to false positive inhibition in bioassays.

This guide provides a validated troubleshooting framework to solubilize NCB-2 for cellular and enzymatic assays without compromising data integrity.

Module 1: Stock Solution Integrity (The Root Cause)

Q: My stock solution in DMSO looks clear, but it precipitates immediately upon adding to the media. Is my stock bad?

A: Your stock is likely compromised by hygroscopicity . DMSO is hygroscopic; it absorbs water from the atmosphere. If your DMSO stock contains even 1-2% water (absorbed over weeks of opening/closing the vial), the solubility of lipophilic benzoxazoles drops exponentially.

The Fix: The "Dry Solvent" Protocol

  • Re-make Stock: Dissolve fresh solid NCB-2 in anhydrous DMSO (stored over molecular sieves) to a concentration of 10 mM .

  • Visual Check: Vortex for 60 seconds. If particles remain, sonicate at 40°C for 10 minutes.

  • Aliquot Immediately: Do not store in a large bottle. Aliquot into single-use amber glass vials (avoid polypropylene if possible, as benzoxazoles can leach into plastic) and store at -20°C.

  • Thaw Rule: Never re-freeze a thawed aliquot. Discard after use.

Module 2: The "Crash-Out" Phenomenon (Media Compatibility)

Q: When I dilute my 10 mM stock into the assay buffer, it turns cloudy. Why?

A: You are triggering nucleation shock . Directly piping 1 µL of 10 mM stock into 999 µL of aqueous buffer creates a local zone of high concentration where the compound exceeds its solubility limit before it can disperse. This forces the compound to nucleate into crystals.

The Fix: The "Intermediate Dilution" Method Do not jump from 100% DMSO to 0.1% DMSO in one step. You must "step down" the hydrophobicity.

Protocol:

  • Step 1 (Stock): 10 mM NCB-2 in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into pure DMSO (not buffer) to get 1 mM.

  • Step 3 (The Shift): Dilute the 1 mM stock 1:20 into a carrier-rich intermediate buffer (e.g., PBS + 5% Tween-80 or PBS + 10% HP-β-CD). This creates a 50 µM working solution.

  • Step 4 (Final): Dilute this working solution into your final assay media.

Module 3: Advanced Formulation (The Cyclodextrin Solution)

Q: DMSO alone isn't working. The compound precipitates after 1 hour. What is the alternative?

A: You must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Benzoxazoles are planar and fit perfectly into the hydrophobic cavity of beta-cyclodextrins. This "encapsulation" shields the hydrophobic core from the water while the hydrophilic exterior of the cyclodextrin keeps it in solution.

Comparative Formulation Data:

Solvent SystemMax Solubility (Est.)Stability (RT)Bioassay Risk
DMSO (0.1%) < 5 µM< 30 minsHigh (Precipitation)
DMSO + Tween 80 (0.05%) ~ 20 µM2-4 hoursMedium (Membrane lysis)
HP-β-CD (10% w/v) > 100 µM > 24 hours Low (Biocompatible)

Preparation of HP-β-CD Stock:

  • Prepare a 20% (w/v) stock of HP-β-CD in water. Filter sterilize (0.22 µm).

  • Dissolve NCB-2 in DMSO at 200x the final concentration.

  • Add the DMSO spike to the HP-β-CD solution slowly while vortexing.

  • Incubate at 37°C with shaking for 30 minutes to allow complexation.

Module 4: False Positives & Aggregation

Q: I see good inhibition (IC50 = 2 µM), but my results are not reproducible. Is this a solubility issue?

A: Yes, this is likely Promiscuous Inhibition via Colloidal Aggregation . NCB-2 is a known scaffold type for aggregation. At concentrations near its solubility limit, it forms colloids that adsorb enzymes, inhibiting them physically rather than chemically.[1][2]

The Validation Test (Detergent Sensitivity): To confirm if your activity is real or an artifact:

  • Run your assay with 0.01% Triton X-100 (or freshly prepared Tween-80) in the buffer.

  • Result A: If the IC50 shifts dramatically (e.g., from 2 µM to >50 µM), your previous result was a false positive caused by aggregation. The detergent breaks up the colloids.

  • Result B: If the IC50 remains stable, the inhibition is specific and real.

Visual Troubleshooting Guides
Diagram 1: The Precipitation Decision Tree

Use this logic flow to diagnose the specific point of failure in your experiment.

Solubility_Troubleshooting Start Start: Compound Precipitates Check_Stock Check 10mM Stock (Is it clear?) Start->Check_Stock Sonicate Sonicate 40°C Re-make in Dry DMSO Check_Stock->Sonicate No (Cloudy) Check_Dilution Check Dilution Protocol (Direct to Buffer?) Check_Stock->Check_Dilution Yes (Clear) Sonicate->Check_Stock Nucleation Nucleation Shock Detected Check_Dilution->Nucleation Yes Check_Conc Is Final Conc > 10µM? Check_Dilution->Check_Conc No (Serial Dilution used) Inter_Dilution Apply Intermediate Dilution Step Nucleation->Inter_Dilution Success Stable Bioassay Inter_Dilution->Success Aggregation Risk of Colloidal Aggregation Check_Conc->Aggregation Yes Check_Conc->Success No Add_Carrier Add 0.01% Triton X-100 or HP-β-CD Aggregation->Add_Carrier Add_Carrier->Success

Caption: Decision tree for diagnosing precipitation sources. Red nodes indicate failure points; Green nodes indicate corrective actions.

Diagram 2: The "Solvent Shift" Protocol

Visualizing the correct method to move a lipophilic compound from DMSO to Aqueous Buffer.

Solvent_Shift Stock 1. Primary Stock 10mM in 100% DMSO Step2 2. Pre-Dilution 1mM in 100% DMSO Stock->Step2 1:10 Dilution (Solvent: DMSO) Step3 3. The Shift (Critical) 50µM in Buffer + 5% Carrier (Cyclodextrin/Tween) Step2->Step3 1:20 Dilution (Solvent: Carrier Buffer) Final 4. Assay Well Final Conc: 0.1-10µM DMSO < 0.5% Step3->Final Dilute to Target (Solvent: Media)

Caption: The "Solvent Shift" method prevents nucleation by maintaining solubility via carriers during the transition from organic to aqueous phases.

References
  • NIH Assay Guidance Manual. Compound Management and Solubility in Bioassays. (2024).[3] National Institutes of Health. [Link]

  • Shoichet, B. K. (2006). Screening in a spirit haunted world.[4] Drug Discovery Today. (Seminal work on colloidal aggregation and false positives). [Link]

  • Irwin, J. J., et al. (2015).[1] An Aggregation Advisor for Ligand Discovery.[1] Journal of Medicinal Chemistry.[1] (Database and prediction of aggregation-prone scaffolds like benzoxazoles). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Chlorophenyl Substitution on Benzoxazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing the synthesis of 2-(2-chlorophenyl)benzoxazole. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the synthesis of 2-(2-chlorophenyl)benzoxazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific C-C bond formation. We will focus on the most prevalent and versatile method for this transformation: the Suzuki-Miyaura cross-coupling reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance your reaction yield, purity, and reproducibility.

Introduction: The Challenge of Coupling with Aryl Chlorides

The synthesis of 2-arylbenzoxazoles is a cornerstone in the development of pharmacologically active compounds.[1] While numerous methods exist, the palladium-catalyzed Suzuki-Miyaura cross-coupling offers a highly versatile approach for forming the C-C bond between the benzoxazole core and the 2-chlorophenyl moiety.[2][3]

The primary challenge in this synthesis lies in the inherent low reactivity of aryl chlorides (in this case, either 2-chlorobenzoxazole or 1-bromo-2-chlorobenzene) compared to their bromide or iodide counterparts.[4] The C-Cl bond is stronger, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[5] Overcoming this hurdle requires careful optimization of the catalyst system, base, and solvent.

This guide is structured to address the most common issues encountered during this specific coupling reaction, providing both mechanistic explanations and practical solutions.

Troubleshooting & FAQs

Issue 1: Low or No Product Yield

This is the most common problem reported by users. A low or non-existent yield can typically be traced to one or more of the following factors.

Q1: My reaction is sluggish or has not produced any of the desired 2-(2-chlorophenyl)benzoxazole. Where should I start troubleshooting?

A1: When facing a failed reaction, a systematic evaluation of your catalytic system and reagents is the first critical step.

  • Catalyst & Ligand Inactivity: The choice of catalyst and ligand is paramount when using an aryl chloride.

    • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may lack the necessary activity to efficiently cleave the C-Cl bond for oxidative addition.[4] Similarly, the phosphine ligands themselves can degrade through oxidation if not handled under inert conditions, which prevents proper coordination to the palladium center.[6]

    • The Solution: For challenging aryl chloride couplings, you must use a more robust catalytic system. Modern systems featuring electron-rich, bulky phosphine ligands are designed to facilitate the oxidative addition of aryl chlorides.[4] Consider switching to a pre-formed palladium(0) source or a modern precatalyst that forms the active species more reliably.

      • Recommended Ligands: XPhos, SPhos, or RuPhos.[4]

      • Recommended Catalysts: Precatalysts like XPhos Pd G3 or G4, which are air-stable and generate the active Pd(0) species efficiently in solution.

  • Boronic Acid Instability: The stability of your boronic acid partner is not guaranteed.

    • The Problem: Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation , a side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[4][7] This is a very common, often overlooked, cause of low yields.

    • The Solution:

      • Use Fresh Reagents: Always use freshly purchased or recently purified boronic acid.

      • Consider More Stable Alternatives: Boronic acid pinacol esters or potassium trifluoroborate salts are often more stable and less prone to degradation.[4]

      • Use a Slight Excess: Employing 1.2-1.5 equivalents of the boronic acid reagent can help compensate for any degradation that occurs during the reaction.[4]

Q2: I've confirmed my catalyst and reagents are high quality, but the yield is still poor. What reaction parameters should I optimize?

A2: Once you have a reliable catalytic system, the next step is to fine-tune the reaction environment. The base, solvent, and temperature play interconnected and crucial roles.

  • Inadequate Base or Solvent System: The base is not just a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[3][8] The effectiveness of a given base is highly dependent on the solvent used.[9][10]

    • The Problem: An inappropriate base/solvent combination can completely stall the reaction. For instance, a weak base may not be sufficient to form the reactive boronate species required for transmetalation.[4] In biphasic systems (e.g., toluene/water), poor mixing can also limit the reaction rate.[6]

    • The Solution: Screen a variety of base and solvent combinations.

      • Bases: Stronger, non-nucleophilic inorganic bases are often required for aryl chloride couplings. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[6][11]

      • Solvents: Anhydrous, degassed solvents are critical. Toluene, 1,4-dioxane, and THF are frequently used, often with a small amount of water to aid in dissolving the inorganic base.[3][12]

  • Improper Temperature and Degassing: Oxygen is the enemy of a successful Suzuki coupling.

    • The Problem: Oxygen in the reaction mixture can oxidize and deactivate the active Pd(0) catalyst.[6] This not only kills the catalytic cycle but also promotes the unwanted homocoupling of the boronic acid.[7] Additionally, while heat is often required to drive the reaction, excessive temperatures can lead to catalyst decomposition and other side reactions.[6]

    • The Solution:

      • Thorough Degassing: Before heating, rigorously degas your reaction mixture. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.[4][6]

      • Temperature Optimization: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction. If it is sluggish, you can cautiously increase the temperature in increments (e.g., to 100-110 °C), while continuing to monitor for product formation and potential decomposition.[6]

Issue 2: Significant Side Product Formation

Q3: My reaction produces the desired product, but it's contaminated with byproducts. How can I improve the selectivity?

A3: The formation of side products is a clear indicator that your reaction conditions are promoting undesired pathways. The most common culprits are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling of Boronic Acid:

    • The Problem: This occurs when two molecules of your boronic acid couple together, forming a biaryl byproduct. This process is heavily promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a competing catalytic cycle.[7]

    • The Solution: The most effective solution is rigorous degassing of the reaction mixture to remove oxygen.[6] Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is also critical.

  • Protodeboronation:

    • The Problem: As mentioned in Q1, this is the loss of the boronic acid group, which reverts the reagent to its corresponding arene (in this case, chlorobenzene). This is often exacerbated by prolonged reaction times, high temperatures, or the presence of excess water/protons.[4]

    • The Solution: Minimize reaction time by closely monitoring its progress via TLC or LC-MS and stopping it once the starting material is consumed. Avoid excessively high temperatures. Using a more stable boronic ester can also significantly reduce this side reaction.[4]

Issue 3: Difficulty with Product Purification

Q4: I've successfully synthesized the product, but I'm struggling to purify it. What are the best practices?

A4: Purification can be challenging due to residual palladium catalyst or byproducts with similar polarity to the desired product.

  • The Problem: Palladium residues can be difficult to remove and may interfere with subsequent reactions or biological assays. The homocoupled byproduct can also have very similar chromatographic behavior to the desired product.

  • The Solution:

    • Aqueous Work-up: After the reaction, perform a standard aqueous work-up. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and other water-soluble salts.[4]

    • Filtration: Passing the organic solution through a plug of silica gel or celite can help remove some of the baseline palladium catalyst.

    • Column Chromatography: This is the most effective method for separating the product from starting materials and byproducts. A gradient elution using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.[13]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or acetone/acetonitrile) can be an excellent final purification step to obtain highly pure material.[14][15]

Visualized Mechanisms and Workflows

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each component—catalyst, ligand, base, and solvent—plays a crucial role in one of these three fundamental steps.[5][9]

Suzuki_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)-R² (Biaryl-Pd Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration ArylHalide R¹-X (2-Halo-Benzoxazole) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (2-Chlorophenyl Boronic Acid) + Base BoronicAcid->Transmetal Product R¹-R² (Product) Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues in your reaction.

Sources

Reference Data & Comparative Studies

Validation

comparative potency of N-(2-chlorophenyl) vs N-(4-chlorophenyl) benzoxazol-2-amine

Topic: Comparative Potency of N-(2-chlorophenyl) vs N-(4-chlorophenyl) benzoxazol-2-amine Audience: Researchers, Scientists, and Drug Development Professionals. Executive Summary This technical guide provides a comparati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency of N-(2-chlorophenyl) vs N-(4-chlorophenyl) benzoxazol-2-amine Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide provides a comparative analysis of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine (ortho-isomer) and N-(4-chlorophenyl)-1,3-benzoxazol-2-amine (para-isomer). While both compounds share the core benzoxazole scaffold—a privileged structure in medicinal chemistry—the positional isomerism of the chlorine substituent significantly alters their physicochemical properties, binding affinities, and metabolic profiles.

Key Findings:

  • Potency: The para-chlorophenyl derivative generally exhibits higher potency in specific receptor-ligand interactions (e.g., PPAR antagonism, kinase inhibition) due to reduced steric hindrance and favorable electronic extensions that facilitate deeper binding pocket penetration.

  • Toxicity: The para-isomer is often associated with higher cytotoxicity and hematotoxicity compared to the ortho-isomer, a trend consistent with the metabolic activation pathways observed in structurally related chloroanilines.[1]

  • Steric Effects: The ortho-chlorine introduces significant steric strain, often twisting the phenyl ring out of coplanarity with the benzoxazole core, potentially reducing efficacy in planar binding sites but improving solubility or metabolic stability in specific contexts.

Physicochemical & Structural Comparison

The biological divergence between these two isomers stems from their fundamental structural differences.

FeatureN-(2-chlorophenyl) (Ortho) N-(4-chlorophenyl) (Para)
Steric Hindrance High: Cl atom at C-2 creates steric clash with the benzoxazole nitrogen/oxygen, forcing a twisted conformation.Low: Cl atom at C-4 is distal to the core, allowing for a more planar or flexible conformation.
Electronic Effect (Hammett) Inductive withdrawal (-I) dominates; Mesomeric effect is sterically decoupled.Strong electron-withdrawing (-I) and mesomeric (+M) effects; para-position allows resonance participation.
Lipophilicity (LogP) Slightly lower due to twisted conformation exposing polar surface area.Higher; planar stacking capability enhances hydrophobic interactions.
Metabolic Liability Lower: Ortho-substitution can block metabolic attack at the sensitive C-2 position of the phenyl ring.Higher: Para-chloroanilines are known to undergo N-hydroxylation, leading to toxic metabolites (e.g., methemoglobinemia).

Comparative Biological Potency[2][3]

Anticancer & Cytotoxic Activity

Research into benzoxazole derivatives suggests a distinct advantage for para-substitution in antiproliferative assays.

  • Target Engagement (PPAR

    
    /
    
    
    
    ):
    In studies of benzoxazole-based PPAR antagonists, para-chloro substitution on the phenyl ring frequently yields lower IC
    
    
    values (higher potency) compared to ortho-substitution. The para-Cl group can occupy hydrophobic pockets deep within the receptor, stabilizing the ligand-protein complex.
  • Cytotoxicity (MCF-7, HCT-116): The para-isomer typically demonstrates superior cytotoxicity against human cancer cell lines. This is attributed to its ability to intercalate DNA or inhibit Topoisomerase II more effectively due to its planar geometry, whereas the ortho-isomer's twist prevents optimal stacking.

Antimicrobial Efficacy

Both isomers exhibit antimicrobial properties, but their spectra differ.

  • Gram-Positive Bacteria (S. aureus): The para-isomer is often more potent. The distal chlorine atom enhances lipophilicity, facilitating penetration through the peptidoglycan layer.

  • Gram-Negative Bacteria (E. coli): Activity is generally lower for both, but the ortho-isomer sometimes shows unexpected selectivity, possibly due to different efflux pump recognition or porin channel permeation dynamics.

Toxicity Profile
  • Hematotoxicity: Drawing from data on chloroaniline metabolites, the para-isomer carries a higher risk of inducing methemoglobinemia.[1] The ortho-isomer is generally less hematotoxic because steric hindrance interferes with the N-hydroxylation pathway required for this toxicity.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the mechanistic logic driving the potency differences between the two isomers.

SAR_Analysis Compound Benzoxazol-2-amine Scaffold Ortho Ortho-Cl (2-position) Compound->Ortho Para Para-Cl (4-position) Compound->Para Sterics_O High Steric Hindrance (Twisted Conformation) Ortho->Sterics_O Metabolism_O Blocked N-Hydroxylation (Lower Toxicity) Ortho->Metabolism_O Steric Shielding Sterics_P Low Steric Hindrance (Planar/Linear) Para->Sterics_P Metabolism_P Facilitated N-Hydroxylation (Higher Toxicity/Potency) Para->Metabolism_P Accessible Nitrogen Binding_O Reduced Receptor Affinity (Cannot fit deep pockets) Sterics_O->Binding_O Distorts Geometry Binding_P Enhanced Receptor Affinity (Deep Hydrophobic Pocket Fit) Sterics_P->Binding_P Optimizes Stacking

Caption: SAR logic flow demonstrating how chlorine position dictates conformation, binding affinity, and metabolic fate.

Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized protocols.

Chemical Synthesis Workflow

Objective: Synthesize N-(substituted-phenyl)benzoxazol-2-amines via oxidative cyclodesulfurization.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • 2-Chlorophenyl isothiocyanate (Ortho) OR 4-Chlorophenyl isothiocyanate (Para) (1.1 equiv)

  • Mercuric Oxide (HgO) or EDC-HCl (Desulfurizing agent)

  • Solvent: DMF or Ethanol[2]

Protocol:

  • Thiourea Formation: Dissolve 2-aminophenol in ethanol. Add the appropriate chlorophenyl isothiocyanate dropwise at room temperature. Reflux for 2-4 hours to form the intermediate thiourea.

  • Cyclization: Add HgO (or other desulfurizing agent) to the reaction mixture. Reflux for an additional 4-6 hours. The reaction turns black (HgS precipitation).

  • Filtration: Filter the hot solution through Celite to remove metal sulfides.

  • Purification: Evaporate solvent. Recrystallize the residue from ethanol/water to obtain the final benzoxazole product.

Synthesis_Workflow Start 2-Aminophenol + Cl-Phenyl Isothiocyanate Intermediate Thiourea Intermediate Start->Intermediate Ethanol, Reflux Cyclization Cyclization (HgO/EDC, Reflux) Intermediate->Cyclization -H2S Product N-(Cl-phenyl)benzoxazol-2-amine Cyclization->Product Purification

Caption: General synthesis pathway for N-substituted benzoxazol-2-amines.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC


 values against MCF-7 (Breast Cancer) cells.
  • Seeding: Seed MCF-7 cells in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment: Treat cells with ortho- and para-compounds at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M. Include DMSO control.
  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Synthesis and antimicrobial activity of some 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides. PubMed. Available at: [Link]

  • Synthesis and in vitro cytotoxicity of benzoxazole-based PPAR alpha/gamma antagonists. Unich. Available at: [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives. Biosciences Biotechnology Research Asia. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-Arylbenzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Arylbenzoxazoles and Mass Spectrometry N-arylbenzoxazoles are a class of heterocyclic compounds that form the core struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Arylbenzoxazoles and Mass Spectrometry

N-arylbenzoxazoles are a class of heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have shown a wide range of pharmacological activities, making them key targets in drug discovery. Mass spectrometry (MS) is an indispensable tool for the analysis of these compounds, providing vital information on their molecular weight and structure through the analysis of their fragmentation patterns. This guide will compare and contrast the fragmentation of N-Arylbenzoxazole derivatives under both Electron Ionization (EI) and Electrospray Ionization (ESI), the two most common ionization techniques in mass spectrometry.

General Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of N-arylbenzoxazole derivatives is highly dependent on the ionization method used. EI, a "hard" ionization technique, imparts significant energy to the molecule, leading to extensive fragmentation. In contrast, ESI is a "soft" ionization technique that typically results in a protonated or deprotonated molecule with less fragmentation, often requiring tandem mass spectrometry (MS/MS) to induce and study fragmentation.

Electron Ionization (EI-MS): Unraveling the Core Structure

Under electron ionization, N-arylbenzoxazole derivatives typically undergo a series of characteristic fragmentation reactions that provide a wealth of structural information. The initial ionization event forms a radical cation (M+•) which is prone to fragmentation.

A primary fragmentation pathway involves the cleavage of the N-aryl group from the benzoxazole core. This can occur through different mechanisms, often influenced by the substituents on the aryl ring.

Another key fragmentation is the rupture of the benzoxazole ring itself. This can involve the loss of small neutral molecules such as CO, HCN, or radicals, leading to a cascade of fragment ions. The stability of the resulting fragments often dictates the most favorable fragmentation pathways.

Logical Relationship: General EI-MS Fragmentation

M N-Arylbenzoxazole (M) M_plus Molecular Ion (M+•) M->M_plus Electron Ionization (70 eV) frag1 N-Aryl Cation/Radical M_plus->frag1 Cleavage of N-C bond frag2 Benzoxazole Cation/Radical M_plus->frag2 Cleavage of N-C bond frag3 Ring-Opened Fragments M_plus->frag3 Benzoxazole Ring Cleavage frag4 Fragments from N-Aryl Group frag1->frag4 Further Fragmentation M N-Arylbenzoxazole (M) MH_plus Protonated Molecule [M+H]+ M->MH_plus Electrospray Ionization MS1 MS1 Analysis MH_plus->MS1 Mass Selection CID Collision-Induced Dissociation (CID) MS1->CID Fragments Fragment Ions CID->Fragments MS2 MS2 Analysis Fragments->MS2 cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection dissolve Dissolve sample in volatile solvent filter Filter if necessary dissolve->filter inject Inject into GC filter->inject separate Separate on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection dissolve Dissolve sample in mobile phase compatible solvent inject Inject into LC dissolve->inject separate Separate on reverse-phase column inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 MS1: Select Precursor Ion ionize->ms1 cid CID ms1->cid ms2 MS2: Analyze Fragment Ions cid->ms2

Validation

A Comparative Guide to the Solid-State Characterization of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine and its Analogs

This guide provides an in-depth technical comparison of analytical techniques for the characterization of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine crystals and related compounds. It is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical techniques for the characterization of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine crystals and related compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the comprehensive analytical workflow for novel small molecules, with a focus on the definitive power of single-crystal X-ray diffraction (XRD) and its synergistic relationship with other common analytical methods.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Precise determination of the three-dimensional structure and other physicochemical properties of derivatives such as N-(2-chlorophenyl)-1,3-benzoxazol-2-amine is paramount for understanding structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting regulatory requirements in pharmaceutical development.[3]

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for the absolute structural elucidation of crystalline solids.[4] It provides an unparalleled level of detail, including bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This information is crucial for confirming molecular identity, stereochemistry, and understanding intermolecular interactions that govern the solid-state properties of a material. While a crystal structure for the specific title compound, N-(2-chlorophenyl)-1,3-benzoxazol-2-amine, is not publicly available, the analysis of the closely related compound, 2-(2-aminophenyl)-1,3-benzoxazole, provides an excellent framework for understanding the expected structural features and the analytical process.[5]

Experimental Workflow: From Crystal to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The causality behind each step is critical for obtaining high-quality data.

cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Analysis Synthesis Synthesis of N-(2-chlorophenyl) -1,3-benzoxazol-2-amine Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion, Layering) Purification->Crystal_Growth Crystal_Selection Selection of a High-Quality Single Crystal Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Key Experimental Protocols

1. Synthesis and Crystallization:

The synthesis of N-substituted-1,3-benzoxazol-2-amines can be achieved through several reported methods, often involving the cyclization of an o-aminophenol with a suitable reagent.[1]

  • Protocol for Crystal Growth (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, ethyl acetate/hexane) to near saturation. The choice of solvent is critical and often determined empirically.[6]

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks. High-quality crystals for XRD should be at least 0.05 to 0.5 mm in all dimensions.[7]

2. Single-Crystal X-ray Diffraction:

  • Protocol for Data Collection and Structure Refinement:

    • A suitable single crystal is mounted on a goniometer head.

    • Data is collected using a diffractometer, typically with Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) radiation.[4]

    • The collected diffraction data are processed to yield a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined using full-matrix least-squares on F².[8]

Representative Crystallographic Data

The following table presents crystallographic data for the analogous compound 2-(2-aminophenyl)-1,3-benzoxazole, which illustrates the type of information obtained from a single-crystal XRD experiment.[5]

Parameter2-(2-aminophenyl)-1,3-benzoxazole[5]
Chemical FormulaC₁₃H₁₀N₂O
Formula Weight210.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.8339 (4)
b (Å)12.3561 (4)
c (Å)14.1678 (5)
α (°)90
β (°)99.499 (1)
γ (°)90
Volume (ų)2041.83 (12)
Z8
Calculated Density (g/cm³)1.369
R-factor (%)4.6

A Comparative Analysis with Other Techniques

While single-crystal XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. Each method offers unique and complementary information.

cluster_0 Structural & Purity Analysis cluster_1 Bulk & Thermal Properties XRD Single-Crystal XRD (Absolute 3D Structure) NMR NMR Spectroscopy (Connectivity, Solution Structure) XRD->NMR Confirms solid vs. solution conformation PXRD Powder XRD (Phase Purity, Polymorphism) XRD->PXRD Provides reference for bulk material MS Mass Spectrometry (Molecular Weight, Formula) NMR->MS Complementary for structure confirmation Thermal Thermal Analysis (TGA/DSC) (Thermal Stability, Phase Transitions) PXRD->Thermal Correlates phase with thermal events

Caption: Interplay of analytical techniques for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and structure of molecules in solution.[9] For N-(2-chlorophenyl)-1,3-benzoxazol-2-amine, ¹H and ¹³C NMR would be essential for confirming the presence of the key functional groups and the substitution pattern on the aromatic rings.[10][11]

  • Strengths: Provides detailed information about the chemical environment of each atom, crucial for confirming the covalent structure.[3]

  • Limitations: Provides information on the solution-state structure, which may differ from the solid-state conformation. It is also less sensitive than mass spectrometry.[12][13]

Protocol for ¹H NMR:

  • Dissolve 5-25 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.[15]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[16] For N-(2-chlorophenyl)-1,3-benzoxazol-2-amine, high-resolution mass spectrometry (HRMS) would confirm the molecular formula.

  • Strengths: Extremely high sensitivity, allowing for the detection of trace impurities. Provides accurate mass measurements, which can confirm the elemental composition.[3]

  • Limitations: Provides limited information about the three-dimensional structure. Fragmentation patterns can sometimes be complex to interpret.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[17]

  • Infuse the sample into the ESI source.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the data to identify the molecular ion peak (e.g., [M+H]⁺).

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.[18] For a pharmaceutical compound, this data is critical for determining its shelf-life and processing conditions.

  • Strengths: Provides information on melting point, decomposition temperature, and the presence of solvates.[19][20]

  • Limitations: Does not provide structural information.

Protocol for TGA/DSC:

  • Place a small amount of the sample (typically 1-10 mg) in an appropriate pan (e.g., aluminum).

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the change in mass (TGA) and heat flow (DSC) as a function of temperature.

Comparative Summary

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[4]Definitive structural elucidation.[4]Requires a high-quality single crystal.[7]
NMR Spectroscopy Covalent structure, connectivity, solution-state conformation.[9]Excellent for confirming the chemical structure in solution.[3]Less sensitive than MS; solution structure may differ from solid state.[12][13]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[16]Very high sensitivity; accurate mass determination.[3]Limited structural information.
Powder XRD Phase purity, polymorphism, crystallinity of bulk material.[21]Useful for bulk sample analysis and quality control.Does not provide atomic-level structural details.[21]
Thermal Analysis (TGA/DSC) Thermal stability, melting point, phase transitions, presence of solvates.[18]Important for understanding material properties and stability.[19][20]No direct structural information.

Conclusion

The comprehensive characterization of a novel crystalline compound like N-(2-chlorophenyl)-1,3-benzoxazol-2-amine necessitates a multi-technique approach. While single-crystal X-ray diffraction provides the unambiguous three-dimensional structure, its integration with NMR, mass spectrometry, and thermal analysis ensures a complete understanding of the molecule's identity, purity, and solid-state properties. This integrated analytical strategy is fundamental to advancing drug discovery and materials science, providing the robust and reliable data required for informed decision-making and regulatory compliance.

References

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Šlachtová, V., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19045-19053. [Link]

  • Bagley, M. C., et al. (2020). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 63(15), 8234-8253. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • García-Gallar, I., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1772-1780. [Link]

  • Fayed, M. A. A., et al. (2025, August 6). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Hindawi. [Link]

  • University of Vienna. X-ray Diffraction - Measurement order SC-XRD. [Link]

  • García-Gallar, I., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1772-1780. [Link]

  • Raju, P. S., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Indo American Journal of Pharmaceutical Sciences, 6(8), 1-7. [Link]

  • Šlachtová, V., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19045-19053. [Link]

  • University of California, Santa Barbara. Powder X-ray Diffraction Protocol/SOP. [Link]

  • Fayed, M. A. A., et al. (2015). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Journal of Chemistry, 2015, 802760. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. [Link]

  • García-Gallar, I., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1772-1780. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Frontiers in Chemistry. (2020, May 12). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

  • OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. [Link]

  • Šlachtová, V., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19045-19053. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Rodembusch, F. S., et al. (2005). Transition metal complexes from 2-(2′-hydroxyphenyl)benzoxazole: A spectroscopic and thermogravimetric stability study. Materials Chemistry and Physics, 92(2-3), 389-393. [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. [Link]

  • Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]

  • Jadrijević-Mladar Takač, M., et al. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica, 65(2), 145-157. [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

  • Lamberto, M., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o324-o325. [Link]

  • ResearchGate. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. [Link]

  • Tella, A. C., et al. (2020). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega, 5(20), 11494-11500. [Link]

  • ChemSynthesis. (2025, May 20). 2-(4-chlorophenyl)-1,3-benzoxazole. [Link]

  • PubChem. 2-(2-chlorophenyl)-1,3-benzoxazol-5-amine. [Link]

  • PubChem. 2-(2-chlorophenyl)-1,3-benzoxazol-6-amine. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(2-chlorophenyl)-1,3-benzoxazol-2-amine

Disclaimer: This guide is intended for qualified research personnel. Always consult your institution’s Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for qualified research personnel. Always consult your institution’s Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous chemicals.[1] In the absence of a compound-specific SDS, apply the "Precautionary Principle" as detailed below.

[1][2][3]

Executive Summary: Immediate Action Plan

Classification: Halogenated Organic Waste (Toxic) Waste Code (Generic): RCRA D001 (Ignitable), D022 (Chloroform-like/Halogenated), or P/U-listed equivalent based on toxicity.[1][2] Critical Directive: DO NOT dispose of down the drain. DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if incineration costs are volume-dependent, though chemical compatibility is generally acceptable.[1][2]

Operational Status:

  • Solid State: Segregate into "Hazardous Waste - Toxic Solids."

  • Liquid State: Segregate into "Halogenated Organic Solvents."

Hazard Identification & Scientific Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why we classify this specific molecule as we do. N-(2-chlorophenyl)-1,3-benzoxazol-2-amine belongs to the class of 2-aminobenzoxazoles .[1][3][2]

  • Structural Analog Toxicity: This compound is structurally related to Zoxazolamine (2-amino-5-chlorobenzoxazole, CAS 61-80-3), a known muscle relaxant with documented hepatotoxicity [1].[1][3][2] The N-phenyl substitution often increases lipophilicity (LogP), potentially enhancing bioavailability and aquatic toxicity.[1][2]

  • Halogen Content: The chlorine atom on the phenyl ring mandates its classification as Halogenated Waste .[1][2] Incineration of chlorinated aromatics at low temperatures can generate dioxins and furans; therefore, it must be directed to high-temperature incineration facilities equipped with scrubbers [2].[1][2]

  • Ecological Impact: Benzoxazole derivatives are bioactive scaffolds often used as herbicides or fungicides.[1][2] Consequently, this compound must be treated as Very Toxic to Aquatic Life (Acute 1) until proven otherwise [3].[1][2]

Inferred GHS Classification:

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Cat 3/4 H301/H302: Toxic/Harmful if swallowed
Aquatic Toxicity Acute 1 H400: Very toxic to aquatic life

| Skin/Eye Irritation | Cat 2 | H315/H319: Causes skin/eye irritation |[1][3][2]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, synthesis yield, or degraded solids.[2]

  • Primary Containment: Transfer the solid substance into a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth bottle.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to prevent contamination of the outer waste stream.[2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-(2-chlorophenyl)-1,3-benzoxazol-2-amine" (Write out full name; do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[1][2]

  • Disposal Stream: Deposit into the Solid Hazardous Waste Drum (often a blue or black open-top drum).[1][2]

Protocol B: Liquid Waste (Mother Liquors & HPLC Waste)

Applicability: Reaction mixtures, HPLC eluents, or dissolved stocks.[2]

  • Segregation: Determine the solvent base.[1][2]

    • If dissolved in DMSO/DMF/Methanol: This is Halogenated Solvent Waste because the solute (the benzoxazole) contains chlorine.[1][2]

    • If dissolved in Dichloromethane/Chloroform:Halogenated Solvent Waste .[1][2][4][5]

  • Transfer: Pour into the Halogenated Waste Carboy (typically red or yellow safety cans).

    • Note: Do not fill beyond 90% capacity to allow for thermal expansion.[1][2]

  • Rinsing: Rinse the original vessel with a small volume of acetone or dichloromethane and add the rinsate to the same waste carboy.

Protocol C: Contaminated Debris (Sharps & Consumables)

Applicability: Syringes, needles, pipette tips, and weighing boats.[2]

  • Sharps (Needles/Glass): Dispose of in a Red Biohazard/Sharps Container labeled "Chemically Contaminated Sharps."[1][2] Do not recap needles.

  • Soft Waste (Gloves/Paper Towels):

    • Minor Contamination:[1][2] Standard laboratory trash (if permitted by local EHS).[1][2]

    • Gross Contamination (Visible Spills): Double-bag in clear plastic, label as "Hazardous Debris," and place in the Solid Hazardous Waste Drum .

Waste Stream Decision Logic (Visualized)

The following diagram illustrates the critical decision nodes for segregating this specific compound to minimize disposal costs and maximize safety.

DisposalLogic Start Waste: N-(2-chlorophenyl)-1,3-benzoxazol-2-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidCont Containerize: Glass Vial or HDPE Bottle SolidPath->SolidCont SolventCheck Solvent Type? LiquidPath->SolventCheck Bag Double Bag (Secondary Containment) SolidCont->Bag SolidDest Stream: TOXIC SOLID WASTE (Incineration) Bag->SolidDest HaloSolv Halogenated (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolv LiquidDest Stream: HALOGENATED SOLVENTS (High Temp Incineration) HaloSolv->LiquidDest Direct Pour NonHaloSolv->LiquidDest Classify as Halogenated due to Solute

Figure 1: Decision tree for the segregation of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine waste. Note that non-halogenated solvents containing this solute must be upgraded to the Halogenated stream.[1][2]

Regulatory Compliance & Transport
US EPA (RCRA)[1]
  • Generator Status: If you generate >1 kg of "acutely hazardous" waste (P-list) per month, you are a Large Quantity Generator (LQG).[1][2] While this specific compound is likely not P-listed by name, its toxicity profile suggests treating it with equivalent caution.[1][3][2]

  • Satellite Accumulation: Store waste in the laboratory ("Satellite Accumulation Area") near the point of generation.[1][2] Containers must remain closed except when adding waste.[1][2][6]

European Waste Catalogue (EWC) Codes[1]
  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

  • 14 06 02:* Other halogenated solvents and solvent mixtures (if in solution).[1][2]

Emergency Spill Procedures

In the event of a spill of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[2] If the powder is fine and airborne, use a N95 or P100 respirator.[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1][2] Scoop into a waste container.

    • Liquid: Absorb with vermiculite or a generic spill pad.[1][2]

  • Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe.[1][2] Dispose of all cleanup materials as Solid Hazardous Waste .

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6079, Zoxazolamine.[1][2] Retrieved from [Link].[1][2]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: The incineration of halogenated organics.[1][2] Retrieved from [Link].[1][2]

  • Vinšová, J., et al. (2006). "Synthesis and antimicrobial activity of some 2-substituted benzoxazoles."[1][2] Bioorganic & Medicinal Chemistry, 14(17), 5850-5865.[1][2] (Demonstrates the bioactivity and potential environmental toxicity of benzoxazole derivatives).

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for N-(2-chlorophenyl)-1,3-benzoxazol-2-amine

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. N-(2-chlorophenyl)-1,3-benzoxazol-2-amine, a member of the benzoxazole and chlorinate...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. N-(2-chlorophenyl)-1,3-benzoxazol-2-amine, a member of the benzoxazole and chlorinated aromatic amine families, requires meticulous handling. This guide provides an in-depth, experience-driven framework for its safe management, focusing on the rationale behind each procedural step to ensure your safety and the integrity of your research.

Hazard Assessment: A Synthesis of Structural Dangers

The risk profile for N-(2-chlorophenyl)-1,3-benzoxazol-2-amine is derived from the known hazards of its chemical relatives.

  • 2-Aminobenzoxazole Core: The foundational benzoxazole structure is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1][2][3]

  • Chlorinated Aromatic Amine Moiety: This class of compounds is known for its potential carcinogenicity and the ability to be readily absorbed through the skin.[4][5] The presence of a chlorine atom also classifies it as a halogenated organic compound, which has specific disposal requirements.[6][7]

Based on this, we must assume N-(2-chlorophenyl)-1,3-benzoxazol-2-amine presents the following primary hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Dermal Absorption: High potential for absorption through the skin, leading to systemic exposure.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Chronic Toxicity: Suspected carcinogen due to the aromatic amine structure.

  • Environmental Hazard: Toxic to aquatic life.[2]

Core Directive: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and the chemical. The selection is non-negotiable and must be based on a risk assessment for each specific laboratory task.

This is the minimum required PPE when present in a laboratory where the compound is handled, even for observation.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields. The rationale is to protect against accidental splashes or airborne particles from adjacent activities.

  • Protective Clothing: A long-sleeved, knee-length laboratory coat, fully buttoned. This protects the skin on your arms and torso from minor spills and contamination.

  • Footwear: Closed-toe shoes constructed of a durable material (e.g., leather) are mandatory.

Different procedures carry varying levels of risk, primarily concerning the generation of dust/aerosols and the potential for splashes.

Laboratory Task Minimum Required PPE Rationale & Causality
Weighing & Solids Handling Foundational PPE + Nitrile Gloves + Face ShieldThe primary risk is the generation and inhalation of fine powder. A face shield offers superior protection over safety glasses for the entire face. Nitrile gloves provide a barrier against incidental skin contact.[8]
Solution Preparation Foundational PPE + Nitrile Gloves + Chemical Splash GogglesThe risk shifts from dust to liquid splashes. Chemical splash goggles provide a complete seal around the eyes, which is critical when handling potentially irritating solutions.[9][10]
Reaction Monitoring & Sampling Foundational PPE + Nitrile Gloves + Safety Glasses with Side ShieldsFor small-volume sampling from a closed system, the splash risk is lower, and safety glasses are sufficient. However, gloves remain essential.
Large-Scale Operations (>1g) Foundational PPE + Chemical Resistant Apron + Double-Gloving (Nitrile) + Chemical Splash GogglesIncreased quantities elevate the risk of significant splashes. An apron protects against torso saturation, and double-gloving provides an extra layer of security against contamination.
Spill Cleanup As per spill scale, but at minimum: Chemical Splash Goggles, Nitrile Gloves, Lab Coat. For larger spills, add a respirator and chemical-resistant coveralls.Emergency response requires escalating protection to handle direct, concentrated contact with the hazardous material.

Procedural Guidance: Self-Validating Protocols

The following step-by-step protocols are designed to be self-validating systems, minimizing the chance of error and exposure.

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using the glove-in-glove technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9][10]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove any contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[12][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][10]

Minor Spill Cleanup (Solid or Liquid, <1g in a fume hood):

  • Alert: Notify personnel in the immediate area.

  • Protect: Ensure you are wearing appropriate PPE (lab coat, goggles, double nitrile gloves).

  • Contain: Cover the spill with an absorbent material (for liquids) or gently cover with damp paper towels (for solids to prevent dust).

  • Clean: Working from the outside in, collect all contaminated materials using tongs or a dustpan.

  • Dispose: Place all collected waste and cleaning materials into a sealed, clearly labeled "Halogenated Hazardous Waste" container.[14]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[11]

Operational Plan: Safe Handling and Disposal Workflow

The entire lifecycle of the chemical in the lab must be managed. This workflow ensures safety from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_waste Waste Management & Decontamination A 1. Verify Fume Hood Certification & Airflow B 2. Don Task-Specific PPE (Goggles, Gloves, Lab Coat) A->B C 3. Weigh Compound in Hood Using Disposable Weigh Paper B->C D 4. Prepare Solution Inside Fume Hood C->D E 5. Conduct Experiment in Closed/Contained System D->E Transfer Reagents F 6. Collect All Waste (Solid, Liquid, Gloves, Tips) E->F Generate Waste G 7. Segregate into Labeled 'HALOGENATED WASTE' Container F->G H 8. Decontaminate Glassware & Surfaces (Solvent Rinse -> Soap & Water) G->H Post-Experiment Cleanup I 9. Doff PPE Correctly & Wash Hands H->I

Sources

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